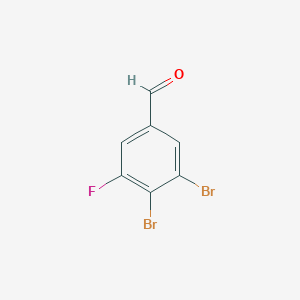

3,4-Dibromo-5-fluorobenzaldehyde

Description

Contextual Significance of Dihalogenated Fluorobenzaldehydes in Retrosynthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comias.ac.in In this context, dihalogenated fluorobenzaldehydes are particularly strategic building blocks. The presence of two different halogen atoms, often bromine and fluorine, allows for selective and sequential reactions. For instance, the carbon-bromine bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond, enabling chemists to introduce a substituent at the bromine-bearing position while leaving the fluorine atom untouched for subsequent transformations. This differential reactivity is a powerful tool for constructing highly functionalized aromatic systems in a controlled manner. The fluorine atom itself imparts unique properties to the final molecule, such as increased metabolic stability and altered electronic characteristics, which are often desirable in medicinal chemistry and materials science.

Role of 3,4-Dibromo-5-fluorobenzaldehyde as a Strategic Building Block

This compound, with its distinct substitution pattern, is a prime example of a strategic building block in organic synthesis. The two bromine atoms at the 3 and 4 positions and the fluorine atom at the 5 position, all ortho or para to the aldehyde group, create a unique electronic and steric environment. This arrangement allows for a high degree of regioselectivity in subsequent reactions. Chemists can exploit the different reactivities of the C-Br bonds, potentially enabling sequential functionalization. Furthermore, the aldehyde group can be transformed into a variety of other functional groups, adding another layer of synthetic versatility. This compound serves as a key intermediate for creating complex molecular architectures that would be difficult to assemble through other synthetic routes.

Overview of Research Trajectories in Aromatic Halogenation and Formylation

The synthesis of halogenated benzaldehydes like this compound relies on well-established yet continually evolving methodologies in aromatic halogenation and formylation.

Aromatic Halogenation: This is a classic example of electrophilic aromatic substitution, where a halogen atom is introduced onto an aromatic ring. libretexts.orgwikipedia.org For less reactive halogens like bromine and chlorine, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is typically required to polarize the halogen-halogen bond and generate a more potent electrophile. libretexts.orgmt.com The reactivity of halogens follows the trend F₂ > Cl₂ > Br₂ > I₂. libretexts.org Fluorination is often highly exothermic and can be difficult to control, while iodination is generally endothermic and may require an oxidizing agent to facilitate the reaction. libretexts.orglibretexts.org Research in this area focuses on developing milder, more selective, and environmentally benign halogenating agents and catalytic systems.

Aromatic Formylation: The introduction of an aldehyde group onto an aromatic ring can be achieved through various methods. Classic named reactions like the Gattermann-Koch reaction (using carbon monoxide and hydrochloric acid with a catalyst), the Vilsmeier-Haack reaction (using a substituted amide and phosphorus oxychloride), and the Duff reaction (using hexamethylenetetramine) have been widely employed. More modern approaches focus on direct C-H activation and formylation using less hazardous reagents. The development of efficient and regioselective formylation methods for already substituted aromatic rings is a key area of ongoing research, enabling the synthesis of a diverse array of functionalized benzaldehydes.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃Br₂FO |

| Molecular Weight | 281.91 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 93-97 °C |

| Boiling Point | 278.9±35.0 °C at 760 mmHg |

| Density | 2.0±0.1 g/cm³ |

| pKa | -1.58±0.10 |

Synthetic Routes and Key Reactions

The synthesis of this compound typically involves the bromination of a fluorobenzaldehyde precursor. One common starting material is 3-fluoro-4-hydroxybenzaldehyde, which can undergo electrophilic bromination to introduce the two bromine atoms onto the aromatic ring. The hydroxyl group is a strong activating group and directs the incoming electrophiles to the ortho and para positions. Subsequent removal of the hydroxyl group would lead to the desired product.

Another potential route starts from 4-fluorobenzaldehyde (B137897). Direct bromination of 4-fluorobenzaldehyde can be challenging in terms of achieving the desired 3,4-dibromo substitution pattern due to the directing effects of the fluorine and aldehyde groups. However, specific reaction conditions and catalysts can be employed to favor the formation of this compound. For instance, a patented method describes the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) from 4-fluorobenzaldehyde using sodium bromide, hydrochloric acid, and sodium hypochlorite (B82951) in a biphasic system with ultrasonic irradiation, avoiding the use of elemental bromine. google.com A similar strategy could potentially be adapted for the synthesis of the dibromo analog.

Once synthesized, this compound can undergo a variety of reactions, including:

Cross-coupling reactions: The bromine atoms can be selectively replaced with other functional groups using palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Nucleophilic addition to the aldehyde: The aldehyde group can react with nucleophiles like Grignard reagents or organolithium compounds to form secondary alcohols.

Wittig reaction: The aldehyde can be converted to an alkene through reaction with a phosphonium (B103445) ylide.

Reductive amination: The aldehyde can react with an amine in the presence of a reducing agent to form a secondary or tertiary amine.

Oxidation: The aldehyde can be oxidized to a carboxylic acid.

Applications in Organic Synthesis

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of various complex molecules. For example, it can be used as a starting material for the synthesis of polysubstituted aromatic compounds with potential applications in medicinal chemistry and materials science. The ability to selectively functionalize the two bromine positions allows for the construction of intricate molecular scaffolds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEORTLGGCWELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dibromo 5 Fluorobenzaldehyde and Analogous Structures

Retrosynthetic Strategies for Multi-Substituted Aromatic Aldehydes

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.com For complex aromatic aldehydes, the primary considerations involve the sequence of introducing the formyl group (-CHO) and the various halogen substituents. The directing effects of the existing groups on the aromatic ring heavily influence the regioselectivity of subsequent reactions. youtube.com

Halogenation Preceding Formylation

This strategy involves the initial synthesis of a multi-halogenated aromatic precursor, followed by the introduction of the aldehyde functionality in a later step. For a molecule like 3,4-Dibromo-5-fluorobenzaldehyde, the synthesis would commence with a fluorinated benzene (B151609) derivative, which is then dibrominated. The final step is the formylation of the resulting 1,2-dibromo-4-fluorobenzene.

There are several established methods for formylating an aromatic ring:

Vilsmeier-Haack Reaction: This method uses a Vilsmeier-Haack reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride, to formylate electron-rich aromatic rings. numberanalytics.com

Gattermann-Koch and Gattermann Reactions: These reactions introduce a formyl group using carbon monoxide and hydrogen chloride (Gattermann-Koch) or a cyanide source (Gattermann) under acidic conditions. numberanalytics.comwikipedia.org

Lithiation followed by formylation: This involves deprotonating the aromatic ring using a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophilic formylating agent such as DMF. commonorganicchemistry.comsemanticscholar.org This is particularly useful for introducing the aldehyde group at a specific position directed by a pre-existing halogen. nih.gov

Rieche Formylation: This method employs dichloromethyl methyl ether with a Lewis acid catalyst (e.g., TiCl4 or SnCl4) to achieve formylation. commonorganicchemistry.comnih.gov

A potential pathway in this strategy could involve the lithiation of 1,2-dibromo-4-fluorobenzene, followed by reaction with a formylating agent to yield the target aldehyde.

Formylation Preceding Halogenation

An alternative approach is to introduce the formyl group first, followed by the sequential addition of halogen atoms. libretexts.org In this scenario, one might start with a fluorobenzaldehyde and then perform a di-bromination. However, this route presents significant challenges due to the electronic properties of the aldehyde group. The formyl group is strongly deactivating and a meta-director for electrophilic aromatic substitution. youtube.com This makes the introduction of two bromine atoms at the desired positions (ortho and meta to the aldehyde) difficult to achieve selectively and efficiently.

Attempted bromination of fluorobenzaldehydes often leads to complications. The aldehyde group is susceptible to oxidation by bromine, potentially forming the corresponding carboxylic acid. researchgate.net Achieving di-bromination can be challenging, with reactions sometimes stopping at mono-bromination even with excess reagents. researchgate.net The directing effects of both the fluoro (ortho-, para-directing) and aldehyde (meta-directing) groups would need to be carefully considered to predict the regiochemical outcome.

Direct Halogenation Protocols

Direct halogenation of aromatic precursors is a cornerstone of synthesizing halogenated benzaldehydes. The choice of catalyst and reaction conditions is crucial for achieving high yields and regioselectivity.

Catalytic Bromination of Fluorobenzaldehydes

The direct bromination of fluorobenzaldehydes is an electrophilic aromatic substitution reaction. numberanalytics.com To enhance the electrophilicity of bromine, a catalyst is typically required. masterorganicchemistry.com Lewis acids such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) are commonly used. numberanalytics.com However, as mentioned, the presence of the aldehyde group can lead to side reactions like oxidation. researchgate.net

An alternative approach involves using a combination of potassium bromate (B103136) (KBrO3) and sulfuric acid. One documented synthesis of 5-Bromo-2-fluorobenzaldehyde from o-fluorobenzaldehyde utilizes this reagent system, achieving a high yield. chemicalbook.com Another method employs N-bromosuccinimide (NBS) in the presence of a heterogeneous catalyst like silica-supported sodium hydrogen sulfate, which offers mild reaction conditions and high yields for the α-bromination of various carbonyl compounds. researchgate.net

Table 1: Catalytic Systems for Aromatic Bromination

| Catalyst System | Substrate Example | Product | Yield | Reference |

|---|---|---|---|---|

| KBrO3 / H2SO4 | o-Fluorobenzaldehyde | 5-Bromo-2-fluorobenzaldehyde | 88% | chemicalbook.com |

| NBS / NaHSO4·SiO2 | Ketones, Amides | α-Brominated carbonyls | High | researchgate.net |

This table presents examples of catalytic systems used for bromination, highlighting the substrate, product, and reported yield.

Ultrasonic-Assisted Halogenation Techniques

The application of ultrasonic irradiation in chemical synthesis, known as sonochemistry, can significantly enhance reaction rates and yields. organic-chemistry.org This is attributed to acoustic cavitation, the formation and violent collapse of microscopic bubbles, which generates localized hot spots and intense micro-convection. organic-chemistry.orgnih.gov

In the context of halogenation, ultrasound can be particularly effective in biphasic systems or with heterogeneous catalysts. researchgate.netresearchgate.net For instance, the molybdate-catalyzed bromination of aromatic compounds using KBr and H2O2 in a chloroform/water system was shown to proceed under ultrasonic irradiation but not with conventional mechanical stirring. researchgate.net This enhancement was attributed to the sonochemical generation of an acidic environment that facilitates the reaction. researchgate.net

A patented method for synthesizing 3-bromo-4-fluorobenzaldehyde (B1265969) utilizes ultrasound to facilitate the reaction between 4-fluorobenzaldehyde (B137897) and sodium bromide in a dichloromethane (B109758)/water biphasic system, with sodium hypochlorite (B82951) as the oxidizing agent. google.com This catalyst-free method is presented as a greener alternative, avoiding the use of elemental bromine. google.com

Table 2: Comparison of Conventional vs. Ultrasonic-Assisted Bromination

| Reaction | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Molybdate-catalyzed bromination of phenol | Mechanical Stirring (1400 rpm) | 2 h | No reaction | researchgate.net |

| Molybdate-catalyzed bromination of phenol | Ultrasonic Irradiation | 2 h | ~60% | researchgate.net |

This table illustrates the impact of ultrasonic irradiation on reaction outcomes compared to conventional methods.

Regioselectivity and Control in Bromination Reactions

The introduction of bromine atoms onto an aromatic ring with pre-existing substituents, such as a fluorine atom and a directing group, requires careful control to achieve the desired regiochemistry. Electrophilic aromatic bromination is a common method for preparing aryl bromides, which are valuable intermediates in organic synthesis. nih.gov The positional selectivity of this reaction is influenced by the electronic nature of the substituents already present on the ring. nih.gov

For a substrate like 5-fluorobenzaldehyde, the fluorine atom is an ortho-, para-director, while the aldehyde group is a meta-director. The interplay of these directing effects, along with steric hindrance, governs the position of incoming bromine atoms. In the synthesis of analogous compounds, such as 3-bromo-4-fluorobenzaldehyde, bromination of 4-fluorobenzaldehyde in the presence of a Lewis acid like aluminum trichloride (B1173362) directs the bromine to the position ortho to the fluorine and meta to the aldehyde. Similarly, the synthesis of 2-bromo-5-fluorobenzaldehyde (B45324) can be achieved through the selective ortho-bromination of the corresponding benzaldoxime. nih.govresearchgate.net

Theoretical calculations, such as ab initio methods, can be employed to predict the positional selectivity in electrophilic aromatic brominations, and these predictions often align well with experimental results. nih.gov The choice of brominating agent, such as N-bromosuccinimide (NBS) or bromine itself, and the reaction conditions (solvent, temperature, and catalyst) are critical factors in controlling the regioselectivity of the bromination reaction. nih.gov For instance, NBS in solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) can exhibit high regioselectivity. nih.gov

Functional Group Interconversion Routes to the Aldehyde Moiety

The aldehyde functional group can be introduced onto a substituted benzene ring through various synthetic transformations. These interconversions are fundamental in organic synthesis, allowing for the strategic construction of complex molecules. fiveable.mesolubilityofthings.com

Oxidation of Substituted Benzyl (B1604629) Alcohols or Methyl Groups

A primary and highly effective method for synthesizing benzaldehydes is the oxidation of the corresponding benzyl alcohols. researchgate.netnih.govresearchgate.netorganic-chemistry.orgrsc.org This transformation is a key step in many synthetic pathways. A variety of oxidizing agents and catalytic systems have been developed to achieve this conversion with high selectivity and yield, often avoiding over-oxidation to the carboxylic acid. researchgate.netnih.gov

Modern methods often employ environmentally friendly and mild conditions. For example, a polymer-supported palladium catalyst can be used for the aerobic oxidation of benzyl alcohols in water, offering high selectivity for the aldehyde. researchgate.net Another approach utilizes a copper(I) iodide/DMAP/TEMPO catalytic system in acetonitrile under an oxygen atmosphere for the selective oxidation of benzyl and aminobenzyl alcohols. nih.gov Photochemical methods, using catalysts like Eosin Y under visible light with oxygen as the oxidant, also provide an efficient and green alternative for converting benzyl alcohols to aldehydes. researchgate.netorganic-chemistry.org

| Catalyst System | Oxidant | Substrate | Product | Yield | Reference |

| Pd-pol | Air | Benzyl alcohol | Benzaldehyde (B42025) | High | researchgate.net |

| CuI/DMAP/TEMPO | O₂ | 2-Aminobenzyl alcohol | 2-Aminobenzaldehyde | Excellent | nih.gov |

| Eosin Y | O₂ | Benzyl alcohol | Benzaldehyde | Excellent | organic-chemistry.org |

| Iron salts | O₂ | Benzyl alcohol | Benzaldehyde | High | researchgate.net |

Reduction of Substituted Benzoic Acid Derivatives

The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation because aldehydes are generally more reactive towards reducing agents than carboxylic acids. quora.com Consequently, the reaction can easily proceed to the corresponding alcohol. quora.com However, specialized reagents and methods have been developed to achieve this partial reduction.

One common strategy involves converting the benzoic acid to a less reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using specific reducing agents like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H). quora.com Another innovative approach is the use of biocatalytic systems. Carboxylate reductases (CARs), for instance, can directly convert a range of substituted benzoic acids into their corresponding aldehydes in a single step with high conversion rates and minimal alcohol formation. nih.gov These enzymatic reactions often utilize cofactor regeneration systems for ATP and NADPH, making them more efficient and sustainable. nih.gov

| Method | Reducing Agent/Catalyst | Substrate | Product | Key Features | Reference |

| Chemical | DIBAL-H | Benzoic acid derivative | Benzaldehyde | Requires conversion to derivative | quora.com |

| Biocatalytic | Carboxylate Reductase (CAR) | Substituted benzoic acids | Substituted benzaldehydes | Direct reduction, high conversion | nih.gov |

Directed ortho-Metalation and Formylation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium), directing the deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be quenched with an appropriate electrophile to introduce a new functional group. wikipedia.org

For the synthesis of aldehydes, the aryllithium intermediate is reacted with a formylating agent, such as N,N-dimethylformamide (DMF). This process, known as formylation, introduces the aldehyde group specifically at the ortho position relative to the DMG. wikipedia.org Halogens, like fluorine, can also influence the regioselectivity of lithiation. While fluorine itself is not a strong DMG, its inductive effect can increase the acidity of ortho-protons, facilitating metalation. In some cases, a halogen-lithium exchange reaction can occur, providing an alternative route to the desired aryllithium intermediate. google.com

| Directing Group | Reagent 1 | Reagent 2 | Product | Reference |

| Methoxy | n-Butyllithium | DMF | ortho-Methoxybenzaldehyde | wikipedia.org |

| Amide | sec-Butyllithium (B1581126) | DMF | ortho-Amidobenzaldehyde | wikipedia.org |

| Sulfoxide | n-Butyllithium | DMF | ortho-Sulfinylbenzaldehyde | wikipedia.org |

Precursor Chemistry and Starting Materials for Syntheses

The selection of appropriate starting materials is fundamental to the successful synthesis of this compound and its analogs. The nature and position of functional groups on the initial precursor dictate the synthetic strategy.

Functionalized Anilines as Precursors

Functionalized anilines are versatile precursors in organic synthesis, including the preparation of substituted benzaldehydes. chemrevlett.comuva.nlrsc.org The amino group can be a directing group in electrophilic substitution reactions and can also be transformed into other functionalities. For example, anilines that are unsubstituted at the 4-position can react under mild conditions in a DMSO-HCl solvent system to yield 4-aminobenzaldehydes in high yields. rsc.org

Furthermore, the amino group of an aniline (B41778) can be converted into a diazonium salt, which is a highly versatile intermediate. Through Sandmeyer or related reactions, the diazonium group can be replaced by a wide range of substituents, including halogens and the formyl group (via the Gattermann reaction). This allows for the strategic introduction of the aldehyde functionality onto a pre-functionalized aromatic ring derived from an aniline. The use of anilines as precursors is particularly valuable in the synthesis of complex molecules where precise control over substituent placement is required. chemrevlett.comuva.nlrsc.org

| Aniline Derivative | Reagents | Product | Key Transformation | Reference |

| Aniline | Me₂SO-HCl | 4-Aminobenzaldehyde | Direct formylation | rsc.org |

| Aniline | NaNO₂, H⁺; then CuCN | 4-Cyanobenzonitrile | Sandmeyer reaction | Not directly cited |

| Aniline derivatives | Aldehydes, Alkynes | 2,4-Disubstituted quinolines | Three-component coupling | chemrevlett.com |

Halogenated Toluenes as Precursors

One established route to producing substituted benzaldehydes involves the use of halogenated toluenes as the foundational starting material. A notable process for manufacturing compounds analogous to this compound begins with 4-fluorotoluene (B1294773). This multi-step synthesis involves the initial side-chain bromination of 4-fluorotoluene to yield 4-fluorobenzalbromide. This intermediate is then subjected to hydrolysis to form 4-fluorobenzaldehyde. The final key step is the direct bromination of this fluorinated benzaldehyde intermediate to introduce the bromine atoms at the desired positions on the aromatic ring. google.com While the ultimate precursor is a halogenated toluene, the synthesis converges on a fluorinated benzaldehyde intermediate before the final halogenation step.

Utilizing Fluorinated Benzaldehydes as Core Units

Direct halogenation of fluorinated benzaldehydes represents a more common and direct approach for synthesizing this compound and its analogs. These methods leverage the existing aldehyde and fluorine substituents to direct the regioselective introduction of bromine.

A prominent method involves the electrophilic bromination of 4-fluorobenzaldehyde. google.com In this process, 4-fluorobenzaldehyde is added to a mixture of oleum, iodine, and zinc bromide. Bromine is then introduced dropwise to the reaction mass. google.com This approach yields 3-bromo-4-fluorobenzaldehyde with a reported yield exceeding 90% and a purity of approximately 95%. google.com The use of a specific catalyst system is crucial for achieving such high efficiency and selectivity. google.com

In a move towards greener chemistry, a catalyst-free method has been developed that also uses 4-fluorobenzaldehyde as the core unit. google.com This process involves dissolving 4-fluorobenzaldehyde in dichloromethane and mixing it with an aqueous solution of sodium bromide and hydrochloric acid. The brominating agent is generated in-situ by the dropwise addition of a sodium hypochlorite solution. The reaction is promoted by the use of ultrasonic waves. google.com After the reaction, the product is purified through crystallization, achieving yields of up to 91.9% with a purity of 99.4%. google.com This method avoids the use of hazardous elemental bromine and metal catalysts. google.com

The synthesis of analogous structures further illustrates the utility of halogenated benzaldehydes as precursors. For instance, 3-chloro-4-fluorobenzaldehyde (B1582058) can be produced from 3,4-dichlorobenzaldehyde (B146584) via a halogen exchange reaction using potassium fluoride. googleapis.com This highlights a broader strategy where one halogen atom is substituted for another on the benzaldehyde core to achieve the desired substitution pattern. googleapis.com

Table 1: Comparison of Synthetic Routes to Halogenated Benzaldehydes

| Target Compound | Precursor | Key Reagents | Solvent | Yield | Purity | Source(s) |

|---|---|---|---|---|---|---|

| 3-Bromo-4-fluorobenzaldehyde | 4-Fluorobenzaldehyde | Bromine, Oleum, Iodine, Zinc Bromide | Toluene (for extraction) | >90% | >95% | google.com |

| 3-Bromo-4-fluorobenzaldehyde | 4-Fluorobenzaldehyde | Sodium Bromide, HCl, Sodium Hypochlorite | Dichloromethane | ~91.9% | ~99.4% | google.com |

| 3-Chloro-4-fluorobenzaldehyde | 3,4-Dichlorobenzaldehyde | Potassium Fluoride | Not specified | 66% | Not specified | googleapis.com |

| 3,4-Difluorobenzaldehyde | 3,4-Difluorobromobenzene | Isopropylmagnesium Chloride, DMF | Tetrahydrofuran | Not specified | Not specified | google.com |

Process Optimization and Green Chemistry Aspects in Synthesis

Optimizing the synthesis of this compound involves careful consideration of reaction parameters to maximize yield and purity while minimizing environmental impact. Key areas of focus include solvent selection, catalyst efficiency, and the management of byproducts.

Solvent Selection and Reaction Conditions

The choice of solvent is critical for controlling reaction kinetics and facilitating product separation. A range of inert organic solvents can be employed for the synthesis of halogenated benzaldehydes, including toluene, xylene, various ethers like tetrahydrofuran (THF) and dioxane, and halogenated solvents such as dichloromethane. google.comgoogle.com Toluene is also frequently used as an extraction solvent during the workup phase to separate the organic product from the aqueous layer. google.com

Reaction conditions, particularly temperature, are tailored to the specific synthetic method. Processes can operate across a wide temperature spectrum, from as low as -60°C to as high as +65°C. google.comgoogle.com For example, the zinc bromide-catalyzed bromination of 4-fluorobenzaldehyde is conducted between 25°C and 65°C, while other specialized processes may require temperatures as low as -50°C. google.comgoogle.com The ultrasonic-assisted synthesis operates efficiently at a mild temperature range of 20-25°C. google.com

Catalyst Development for Enhanced Yield and Selectivity

Catalyst selection is a cornerstone of process optimization, directly impacting reaction efficiency and the "greenness" of the synthesis.

Historically, the bromination of benzaldehydes often utilized aluminum chloride (AlCl₃) as a catalyst. google.com However, this method requires using the catalyst in large stoichiometric excess, leading to significant amounts of industrial waste and creating serious effluent disposal problems. The purification of the product from such reactions is also complex and costly. google.com

To address these shortcomings, modern catalyst systems have been developed. The use of zinc bromide (ZnBr₂) in combination with iodine as a co-catalyst for the bromination of 4-fluorobenzaldehyde is a significant advancement. google.com This catalytic system is highly efficient, enabling the reaction to achieve yields over 90% and high purity. google.com It represents a more environmentally benign alternative to the traditional AlCl₃-based methods. google.com

Further innovation in green chemistry has led to the development of catalyst-free systems. The synthesis of 3-bromo-4-fluorobenzaldehyde using ultrasonic energy to promote the reaction between 4-fluorobenzaldehyde and an in-situ generated brominating agent entirely circumvents the need for a metal catalyst, reducing both cost and environmental impact. google.com

Table 2: Overview of Catalysts and Conditions in Benzaldehyde Halogenation

| Precursor | Catalyst System | Key Conditions | Advantages | Source(s) |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | AlCl₃ (Conventional) | Large stoichiometric excess | - | google.com |

| 4-Fluorobenzaldehyde | Zinc Bromide / Iodine | 25°C - 65°C | High yield (>90%), less waste than AlCl₃ | google.com |

| 4-Fluorobenzaldehyde | None (Ultrasonic assist) | 20-25°C, Biphasic system | Catalyst-free, avoids elemental bromine, high yield | google.com |

| 3,4-Dichlorobenzaldehyde | Not specified | 230°C | Halogen exchange capability | googleapis.com |

Byproduct Formation and Mitigation Strategies

The formation of byproducts is an inherent challenge in chemical synthesis, and effective mitigation strategies are crucial for ensuring product purity and minimizing environmental harm. In the synthesis of halogenated benzaldehydes, byproducts can range from isomeric impurities to inorganic salts and acids in the waste stream.

A primary concern is the management of effluent generated during the reaction workup. For instance, the process using a zinc bromide catalyst produces an aqueous effluent containing zinc and acid. google.com A targeted mitigation strategy involves passing this aqueous layer through a cation exchange resin. This step is effective in capturing zinc ions, reducing their concentration in the final effluent to acceptable levels (e.g., less than 5 ppm). google.com

Standard purification techniques are also essential. After the primary reaction, the mixture is typically quenched with water. The organic product layer is separated and washed, often with a sodium bicarbonate solution, to neutralize and remove acidic byproducts. google.com Final purification is commonly achieved through distillation or crystallization to isolate the high-purity benzaldehyde derivative. google.comgoogle.com

Furthermore, byproduct formation can be minimized at the source by selecting an optimized reaction pathway. For example, in the synthesis of analogous structures via Grignard reagents, utilizing an exchange reaction at low temperatures can significantly reduce the formation of side-products that are common when the Grignard reagent is prepared at higher temperatures directly from magnesium metal. google.com

Reactive Chemistry of 3,4 Dibromo 5 Fluorobenzaldehyde

Transformations at the Aldehyde Carbonyl Group

The aldehyde group in 3,4-Dibromo-5-fluorobenzaldehyde is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, oxidation, and reduction. These transformations are fundamental in modifying the compound's structure and synthesizing a wide range of derivatives.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbonyl group is susceptible to attack by nucleophiles. This reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds.

Cyanohydrin Formation: In a reaction of significant synthetic utility, aldehydes and unhindered ketones react with hydrogen cyanide (HCN) to form cyanohydrins. pressbooks.pub This reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon. pressbooks.publibretexts.org The resulting tetrahedral intermediate is then protonated to yield the cyanohydrin. pressbooks.pubyoutube.com While specific studies on this compound are not detailed in the provided results, the general mechanism is well-established for aromatic aldehydes. pressbooks.publibretexts.orgyoutube.comyoutube.comyoutube.com The reaction is reversible and for many aldehydes and ketones, the equilibrium favors the cyanohydrin product. pressbooks.pub The synthetic importance of cyanohydrins lies in their subsequent conversion to other functional groups, such as α-hydroxy carboxylic acids through hydrolysis or primary amines after reduction. pressbooks.pub

Grignard and Organolithium Additions: Organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) compounds are potent nucleophiles that readily add to the carbonyl group of aldehydes. organic-chemistry.orgyoutube.commasterorganicchemistry.com The reaction of a Grignard reagent with an aldehyde, followed by an acidic workup, yields a secondary alcohol. organic-chemistry.orgyoutube.comyoutube.com The mechanism involves the nucleophilic attack of the carbanion-like R group from the organometallic reagent on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate which is subsequently protonated. youtube.comyoutube.comyoutube.com Similarly, organolithium reagents react in an analogous manner to afford secondary alcohols. organic-chemistry.org These reactions are crucial for carbon-carbon bond formation and the construction of more complex molecular architectures. masterorganicchemistry.comyoutube.com

| Nucleophilic Addition Reaction | Nucleophile | Product Type | Significance |

| Cyanohydrin Formation | Cyanide ion (CN⁻) | α-Hydroxy nitrile | Precursor to α-hydroxy acids and amino alcohols. pressbooks.pub |

| Grignard Addition | Organomagnesium halide (R-MgX) | Secondary alcohol | Forms new carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.com |

| Organolithium Addition | Organolithium (R-Li) | Secondary alcohol | Forms new carbon-carbon bonds. organic-chemistry.org |

Condensation Reactions

Condensation reactions of this compound with various nucleophiles lead to the formation of new double bonds and are instrumental in synthesizing a diverse array of derivatives.

Aldol (B89426) and Knoevenagel Condensations: The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with a compound having an active methylene (B1212753) group, in the presence of a basic catalyst. sigmaaldrich.com This reaction typically results in the formation of an α,β-unsaturated product after spontaneous dehydration of the intermediate. sigmaaldrich.com The reaction of this compound with active methylene compounds like malonic acid or its esters would be expected to proceed via this pathway. sigmaaldrich.comorganic-chemistry.org For instance, the reaction of 4-fluorobenzaldehyde (B137897) with β-ketonitriles in the presence of secondary cyclic amines has been shown to result in Knoevenagel condensation products. mdpi.com

Schiff Base Formation: Aromatic aldehydes readily react with primary amines to form Schiff bases (or imines), characterized by a carbon-nitrogen double bond. smolecule.cominternationaljournalcorner.com This condensation reaction is often catalyzed by a trace amount of acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. internationaljournalcorner.com Schiff bases derived from halogenated aromatic aldehydes are of interest due to their potential biological activities and their role as ligands in coordination chemistry. smolecule.cominternationaljournalcorner.com

| Condensation Reaction | Reactant | Catalyst | Product Type |

| Knoevenagel Condensation | Active methylene compound | Basic (e.g., amines) | α,β-Unsaturated compound. sigmaaldrich.com |

| Schiff Base Formation | Primary amine | Acidic (trace) | Imine (C=N bond). internationaljournalcorner.com |

Oxidation to Carboxylic Acids

The aldehyde functional group can be readily oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. For example, p-fluorobenzaldehyde has been oxidized to p-fluorobenzoic acid. orgsyn.org A general method for the oxidation of aldehydes to carboxylic acids involves the use of diphenyl diselenide as a catalyst in the presence of hydrogen peroxide. chemicalbook.com This method is presented as a green chemistry approach. chemicalbook.com The conversion of this compound to 3,4-Dibromo-5-fluorobenzoic acid would be a key step in the synthesis of various derivatives where a carboxylic acid moiety is required.

Reduction to Benzyl (B1604629) Alcohols

The reduction of the aldehyde group in this compound to a primary alcohol, (3,4-Dibromo-5-fluorophenyl)methanol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) is a common and effective reagent for this purpose. ambeed.comgoogle.com For instance, 3,5-dibromobenzaldehyde (B114249) is reduced to 3,5-dibromo-benzyl alcohol using sodium borohydride in methanol. ambeed.com Similarly, 3,4,5-trimethoxybenzaldehyde (B134019) is reduced to the corresponding benzyl alcohol with sodium borohydride in methanol at room temperature, with high yields reported. google.com This reaction is typically straightforward and provides a direct route to the corresponding benzyl alcohol derivative.

Reactions Involving Aromatic Halogen Substituents

The bromine atoms on the aromatic ring of this compound are susceptible to substitution, particularly through transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.govyoutube.comresearchgate.net This reaction is noted for its mild conditions and tolerance of a wide range of functional groups. nih.govyoutube.com

In the context of this compound, the two bromine atoms offer sites for coupling. The regioselectivity of the coupling can often be controlled by the reaction conditions. For instance, in related di- and tri-brominated aromatic compounds, the position of substitution can be influenced by factors such as the choice of catalyst, ligands, and the stoichiometry of the boronic acid. beilstein-journals.org Research on similar substrates, like 4-bromobenzaldehyde, has demonstrated high conversion rates in Suzuki-Miyaura reactions, indicating the feasibility of such couplings. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| This compound | Aryl/Vinyl Boronic Acid | Palladium Catalyst + Base | Arylated/Vinylated Benzaldehyde (B42025) | nih.govresearchgate.net |

Heck Coupling with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of substituted olefins. wikipedia.orgresearchgate.net The reactivity of the halide in the Heck reaction typically follows the order I > Br > Cl. The presence of two bromine atoms on the this compound ring makes it a suitable substrate for this transformation. mdpi.com

The reaction can be used to introduce vinyl groups onto the aromatic ring, leading to the formation of stilbene-like structures. The stereoselectivity of the Heck reaction is often high, yielding predominantly the trans isomer. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| This compound | Alkene | Palladium Catalyst + Base | Alkenylated Benzaldehyde | wikipedia.orgmdpi.com |

Sonogashira Coupling with Alkynes

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and requires a base. wikipedia.orgorganic-chemistry.org It has found extensive use in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orgnih.gov

For this compound, the Sonogashira coupling allows for the introduction of alkyne moieties at the positions of the bromine atoms. The difference in reactivity between the two bromine atoms might allow for selective mono- or di-alkynylation under controlled conditions. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| This compound | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | Alkynylated Benzaldehyde | libretexts.orgresearchgate.net |

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a cross-coupling reaction that forms a carbon-carbon bond from an organozinc compound and an organohalide, catalyzed by a nickel or palladium complex. sigmaaldrich.comunits.it Organozinc reagents are known for their high functional group tolerance. sigmaaldrich.com This reaction is effective for coupling various alkyl, aryl, and vinyl groups. nih.govnih.gov

In the case of this compound, Negishi coupling can be employed to introduce alkyl or aryl groups at the bromine-substituted positions. The use of highly reactive "Rieke" zinc can facilitate the formation of the necessary organozinc reagents. sigmaaldrich.com

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| This compound | Organozinc Reagent | Palladium or Nickel Catalyst | Alkylated/Arylated Benzaldehyde | sigmaaldrich.comnih.gov |

Catalyst and Ligand Development for Cross-Coupling

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the catalyst and ligands used. Research in this area focuses on developing more active and stable catalysts that can operate under milder conditions and with a broader substrate scope. nih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov The development of catalyst systems using multiple ligands has also been explored to combine the advantageous properties of different catalyst systems. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on Fluorine

While palladium-catalyzed reactions target the C-Br bonds, the fluorine atom on the this compound ring can undergo nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring that stabilize the intermediate Meisenheimer complex. The aldehyde group and the two bromine atoms contribute to the electron-deficient nature of the ring, making the fluorine atom susceptible to displacement by nucleophiles.

In related fluorinated aromatic compounds, the fluorine atom can be substituted by a variety of nucleophiles, including those based on oxygen, sulfur, and nitrogen. beilstein-journals.orgnih.gov

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where a halogen atom is swapped with a metal, typically lithium or magnesium. This reaction is a common method for preparing organolithium and Grignard reagents. nih.govias.ac.in The rate of exchange is generally faster for bromine than for chlorine.

For this compound, a metal-halogen exchange reaction, for instance with an alkyllithium reagent, would likely occur at one of the bromine positions. rsc.org The regioselectivity of this exchange can be influenced by the steric and electronic environment of the bromine atoms. organic-chemistry.org The resulting organometallic intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups.

| Starting Material | Reagent | Intermediate | Subsequent Reaction | Product Type | Reference |

| This compound | Alkyllithium or Grignard Reagent | Aryllithium or Arylmagnesium Species | Quenching with an Electrophile | Functionalized Benzaldehyde | nih.govorganic-chemistry.org |

Selective Functionalization of Bromine versus Fluorine

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions typically follows the order C-I > C-Br > C-Cl > C-F. This established trend allows for the selective functionalization of the carbon-bromine (C-Br) bonds in this compound while leaving the more robust carbon-fluorine (C-F) bond intact.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are instrumental in this selective approach. wikipedia.orgwikipedia.orgwikipedia.org These methods facilitate the formation of new carbon-carbon and carbon-nitrogen bonds at the positions of the bromine atoms. Given the presence of two bromine atoms at the C3 and C4 positions, selective mono- or di-functionalization can be achieved by carefully controlling the reaction stoichiometry and conditions. The difference in the electronic environment of the two bromine atoms may also allow for selective reaction at one position over the other, although this requires specific experimental investigation.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, and is widely used to form C-C bonds. wikipedia.orglibretexts.orgorganic-chemistry.org For this compound, a selective reaction at one or both bromine sites with a suitable boronic acid would yield the corresponding phenyl- or vinyl-substituted fluorobenzaldehyde derivatives.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It is highly effective for coupling with aryl bromides, allowing for the introduction of alkyne moieties onto the benzaldehyde ring at the C3 and/or C4 positions, selectively over the C-F bond.

Buchwald-Hartwig Amination: This powerful method creates carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.orgacsgcipr.org This would allow for the selective introduction of primary or secondary amine groups at the C3 and/or C4 positions of this compound.

The following table summarizes the potential selective functionalization reactions at the bromine positions.

| Reaction Type | Reagents | Potential Product | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂, Pd catalyst, Base | Aryl/vinyl-substituted fluorobenzaldehyde | C-C |

| Sonogashira | R-C≡CH, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted fluorobenzaldehyde | C-C |

| Buchwald-Hartwig | R¹R²NH, Pd catalyst, Base | Amino-substituted fluorobenzaldehyde | C-N |

Table 1: Potential Selective Cross-Coupling Reactions.

Aromatic Ring Functionalization

Electrophilic Aromatic Substitution on Activated/Deactivated Rings

The aromatic ring of this compound is heavily substituted with electron-withdrawing groups: two bromine atoms, a fluorine atom, and a formyl group (-CHO). All three types of substituents deactivate the ring towards electrophilic aromatic substitution (EAS). mnstate.eduuci.edulibretexts.org The aldehyde group is a meta-director, while the halogen atoms are ortho, para-directors.

The combined deactivating effect of these groups makes electrophilic substitution on this ring extremely challenging, requiring harsh reaction conditions. uci.edu The directing effects of the substituents are as follows:

-CHO group (at C1): Directs incoming electrophiles to the C3 and C5 positions. However, both these positions are already substituted.

-Br atoms (at C3 and C4): Direct ortho and para. The position ortho to C3 is C2; the position para is C6. The position ortho to C4 is C5 (substituted) and para is C1 (substituted).

-F atom (at C5): Directs ortho and para. The positions ortho are C4 (substituted) and C6. The position para is C2.

Considering these directing effects, the only unsubstituted position on the ring is C6. This position is ortho to the fluorine at C5 and para to the bromine at C3. Therefore, if an electrophilic aromatic substitution reaction were to occur, it would be strongly directed to the C6 position.

Typical EAS reactions include nitration and halogenation.

Nitration: Would require a potent nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. google.com

Halogenation: For instance, bromination would require Br₂ and a strong Lewis acid catalyst like FeBr₃. youtube.com

Due to the strong deactivation of the ring, the yields of such reactions are expected to be low, and forcing conditions could lead to side reactions or decomposition.

Directed ortho-Metalation Strategies for Further Substitution

Directed ortho-metalation (DoM) is a powerful synthetic strategy for functionalizing aromatic rings, particularly those bearing a directing metalation group (DMG). organic-chemistry.orgwikipedia.org The DMG complexes with an organolithium reagent, directing deprotonation to a nearby ortho position. wikipedia.org

In this compound, the aldehyde group is a potent DMG. However, aldehydes are also electrophilic and react with organolithium reagents. Therefore, the aldehyde must first be protected or converted into a more robust DMG. A common strategy involves the in-situ protection of the aldehyde by reacting it with an amine, such as N,N-diisopropylamine, to form an α-amino alkoxide, which then acts as the DMG. harvard.edu

Once the directing group is in place, a strong base like n-butyllithium or sec-butyllithium (B1581126) can be used for lithiation. The aldehyde group at C1 directs metalation to the C2 and C6 positions.

C2 position: This position is flanked by the directing group and the bromine at C3.

C6 position: This position is flanked by the directing group and the fluorine at C5.

The regioselectivity of the lithiation would depend on the specific directing group used and the reaction conditions. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (E+), allowing for the introduction of a new substituent at the C2 or C6 position.

| Step | Description | Reagents |

| 1. Protection/DG Formation | In-situ formation of a directing group from the aldehyde. | e.g., N,N-diisopropylamine |

| 2. Directed ortho-Metalation | Deprotonation at the ortho position. | e.g., n-BuLi, sec-BuLi, TMEDA |

| 3. Electrophilic Trap | Reaction with an electrophile to form a new bond. | e.g., I₂, Me₃SiCl, DMF, CO₂ |

Table 2: General Steps for Directed ortho-Metalation.

This DoM strategy provides a versatile route to synthesize specifically substituted this compound derivatives that are not accessible through classical electrophilic aromatic substitution.

Derivatization and Transformative Applications in Organic Synthesis

Synthesis of Substituted Benzoic Acids, Esters, and Amides

The aldehyde group of 3,4-dibromo-5-fluorobenzaldehyde serves as a key functional handle for its conversion into a variety of carboxylic acid derivatives, including benzoic acids, esters, and amides. These transformations are fundamental in organic synthesis, providing access to a broad spectrum of intermediates and target molecules.

The oxidation of this compound to its corresponding benzoic acid, 3,4-dibromo-5-fluorobenzoic acid, is a straightforward yet crucial transformation. A variety of oxidizing agents can be employed for this purpose, with common laboratory reagents including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder oxidants like silver oxide (Ag₂O). The choice of oxidant often depends on the desired reaction conditions and the presence of other sensitive functional groups. The resulting 3,4-dibromo-5-fluorobenzoic acid is a valuable intermediate in its own right, with the carboxylic acid group enabling further synthetic manipulations.

The conversion of this compound to its corresponding esters can be achieved through several methods. One common approach involves the initial oxidation of the aldehyde to the carboxylic acid, followed by Fischer esterification with an appropriate alcohol in the presence of an acid catalyst. Alternatively, the aldehyde can be directly converted to an ester through oxidative esterification.

Similarly, the synthesis of amides from this compound typically proceeds via the corresponding carboxylic acid. The carboxylic acid can be activated, for example, by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. Direct conversion of the aldehyde to an amide is also possible through various modern synthetic methods.

| Derivative Type | General Transformation | Key Reagents |

| Benzoic Acid | Oxidation of the aldehyde | KMnO₄, Jones Reagent, Ag₂O |

| Ester | Fischer esterification of the corresponding benzoic acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Amide | Acylation of an amine with the corresponding acyl chloride | SOCl₂, Amine |

Formation of Substituted Benzyl (B1604629) Alcohols and Amines

The aldehyde functionality of this compound is readily susceptible to reduction, providing access to the corresponding benzyl alcohol. This transformation is typically achieved using a variety of reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can be influenced by the desired reaction conditions, with NaBH₄ being a milder and more selective reagent, often used in protic solvents like methanol (B129727) or ethanol. The resulting 3,4-dibromo-5-fluorobenzyl alcohol is a useful intermediate for further synthetic modifications.

Furthermore, the aldehyde can be converted into substituted benzyl amines through a process known as reductive amination. scielo.brchemicalbook.com This one-pot reaction involves the initial formation of an imine or iminium ion through the reaction of the aldehyde with a primary or secondary amine, followed by in-situ reduction. scielo.brchemicalbook.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the reduction of the iminium ion in the presence of the starting aldehyde. scielo.br This method provides a highly efficient route to a wide range of substituted benzyl amines.

| Product Type | Synthetic Method | Key Reagents |

| Benzyl Alcohol | Reduction of the aldehyde | NaBH₄, LiAlH₄ |

| Benzyl Amine | Reductive amination | Primary or Secondary Amine, NaBH₃CN or NaBH(OAc)₃ |

Construction of Heterocyclic Systems

The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are key structural motifs in many pharmaceuticals and functional materials.

Nitrogen-Containing Heterocycles (e.g., Indazoles, Quinolines, Quinazolines)

The synthesis of indazoles can be achieved from ortho-fluorobenzaldehydes through condensation with hydrazine (B178648). clockss.org This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAᵣ) reaction, with the fluorine atom acting as a leaving group, to form the indazole ring. Given the presence of a fluorine atom ortho to the aldehyde group, this compound is a plausible substrate for this type of cyclization to yield a dibromo-fluoro-substituted indazole.

Quinolines are another important class of nitrogen-containing heterocycles that can potentially be synthesized from this compound. nih.govnih.gov Various synthetic strategies, such as the Friedländer synthesis, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, could be adapted. While not directly starting from the aldehyde, derivatization of this compound to introduce the necessary functionalities for quinoline (B57606) ring formation is a feasible synthetic route.

The synthesis of quinazolines often involves the condensation of an anthranilamide or a related ortho-amino benzonitrile (B105546) with an aldehyde. researchgate.netorganic-chemistry.orgresearchgate.netacs.org In this context, this compound can serve as the aldehyde component, reacting with a suitable ortho-amino-substituted benzene (B151609) derivative to construct the quinazoline (B50416) core. The reaction conditions for such condensations can vary, often employing catalysts to facilitate the cyclization.

| Heterocycle | General Synthetic Strategy | Potential Role of this compound |

| Indazole | Condensation with hydrazine followed by intramolecular SNAᵣ | Substrate with an ortho-fluorine for cyclization. clockss.org |

| Quinoline | Friedländer synthesis | Can be derivatized to an ortho-aminoaryl aldehyde or ketone equivalent. nih.govnih.gov |

| Quinazoline | Condensation with an anthranilamide derivative | Provides the aldehyde component for cyclization. researchgate.netorganic-chemistry.orgresearchgate.netacs.org |

Oxygen-Containing Heterocycles (e.g., Chromenes, Benzofuranones)

The construction of chromenes can be achieved through various synthetic routes, including the reaction of salicylaldehydes with α,β-unsaturated compounds or through transition metal-catalyzed cyclizations. researchgate.net While this compound is not a salicylaldehyde (B1680747) itself, it can be envisioned as a precursor to such a system through appropriate functional group manipulations.

Benzofuranones are another class of oxygen-containing heterocycles. Their synthesis can involve intramolecular cyclization reactions of appropriately substituted precursors. The reactivity of the bromine and fluorine atoms on the aromatic ring of this compound could be exploited in transition metal-catalyzed cross-coupling reactions to build the necessary framework for subsequent cyclization into a benzofuranone system.

Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles from this compound can be envisioned through several pathways. For instance, the aldehyde can be converted into a precursor for the construction of benzothiophenes. This could involve, for example, the reaction of the aldehyde with a sulfur-containing nucleophile, followed by cyclization. The presence of the halogen atoms on the aromatic ring also opens up possibilities for palladium-catalyzed cross-coupling reactions with sulfur-containing reagents to build up the heterocyclic core.

Role as a Monomer or Precursor in Polymer Chemistry (Non-Biological Focus)

The difunctional nature of this compound, possessing both an aldehyde group and reactive halogen atoms, makes it a potential candidate as a monomer or precursor in polymer chemistry. The aldehyde group can participate in polycondensation reactions, for example, with amines to form polyimines (Schiff base polymers) or with phenols to form phenolic-type resins.

Furthermore, the bromine atoms on the aromatic ring can be utilized in various cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and build up polymer backbones. This allows for the synthesis of conjugated polymers with potentially interesting electronic and optical properties. The fluorine atom can also influence the properties of the resulting polymers, such as their thermal stability and solubility.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 3,4-Dibromo-5-fluorobenzaldehyde. By analyzing the magnetic properties of its atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecule's connectivity and stereochemistry can be assembled.

While one-dimensional (1D) NMR provides fundamental information, multi-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals of the aromatic protons and carbons in this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between the two aromatic protons. A cross-peak between the signals of H-2 and H-6 would definitively confirm their adjacent relationship on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons directly attached to carbon atoms. For this compound, this would link the ¹H signals of the aldehydic proton and the two aromatic protons (H-2 and H-6) to their corresponding ¹³C signals (C=O, C-2, and C-6). This is instrumental in assigning the carbon resonances. rsc.org

The application of these 2D NMR techniques provides a robust and detailed map of the molecular structure, leaving no ambiguity in the assignment of the aromatic and aldehydic moieties.

The 1D NMR spectra of this compound are predicted to show characteristic signals that reflect the electronic influence of the halogen and aldehyde substituents.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to exhibit two distinct signals in the aromatic region and one in the downfield region for the aldehydic proton.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aldehydic H | ~9.8 - 10.0 | Singlet (or very fine doublet due to long-range coupling) | - |

| Aromatic H-2 | ~7.8 - 8.0 | Doublet | J(H-F) ~ 4-6 Hz |

| Aromatic H-6 | ~7.6 - 7.8 | Doublet | J(H-F) ~ 2-3 Hz |

The predicted chemical shifts are based on the analysis of similar halogenated benzaldehydes. The actual values may vary depending on the solvent and experimental conditions.

The downfield shift of the aldehydic proton is a direct consequence of the electron-withdrawing nature of the carbonyl group. The relative positions of the aromatic protons are influenced by the combined inductive and mesomeric effects of the bromine and fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C=O | ~188 - 192 | Singlet |

| C-1 | ~135 - 138 | Doublet |

| C-2 | ~130 - 133 | Doublet |

| C-3 | ~120 - 123 (Brominated) | Singlet |

| C-4 | ~115 - 118 (Brominated) | Doublet |

| C-5 | ~158 - 162 (Fluorinated) | Doublet |

| C-6 | ~118 - 121 | Doublet |

The predicted chemical shifts are based on data from analogous compounds and are subject to variation. nih.gov

The carbon attached to the highly electronegative fluorine atom (C-5) is expected to resonate at a significantly downfield position and will appear as a doublet due to one-bond C-F coupling. The carbons bearing bromine atoms (C-3 and C-4) will also be influenced, though to a lesser extent than the fluorinated carbon.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the presence of the adjacent bromine atoms and the aldehyde group. The signal will likely appear as a doublet of doublets due to coupling with the two aromatic protons (H-2 and H-6).

While solution-state NMR provides information on the time-averaged structure of a molecule, solid-state NMR (ssNMR) can offer insights into the specific conformation adopted in the crystalline state. For this compound, ssNMR could be employed to study the orientation of the aldehyde group relative to the aromatic ring. In the solid state, intermolecular interactions can lock the molecule into a specific conformation, which may differ from the more dynamic nature observed in solution. Techniques such as cross-polarization magic-angle spinning (CP-MAS) can be used to obtain high-resolution spectra of the solid material, providing information on the anisotropic interactions that are averaged out in solution. This can be particularly useful for understanding the packing forces and potential polymorphism of the compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of this compound. These methods are highly sensitive to the presence of specific functional groups and can provide a unique fingerprint for the molecule.

The FT-IR spectrum of this compound is expected to be dominated by the strong absorption band of the carbonyl (C=O) stretching vibration of the aldehyde group. Other characteristic bands will correspond to C-H, C-F, C-Br, and C=C stretching and bending vibrations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aldehydic C-H Stretch | 2850 - 2750 | Medium (often appears as a doublet) |

| C=O Stretch | 1710 - 1690 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1250 - 1100 | Strong |

| C-Br Stretch | 700 - 500 | Medium to Strong |

These are predicted ranges and the exact peak positions can be influenced by the solid-state packing or the solvent used.

The position of the C=O stretching frequency can provide information about the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the bromine and fluorine atoms is expected to shift this band to a higher wavenumber compared to unsubstituted benzaldehyde (B42025).

FT-Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is also visible in the Raman spectrum, it is typically weaker than in the IR. Conversely, the aromatic C=C stretching vibrations and the C-Br bonds often give rise to strong and characteristic signals in the Raman spectrum. This makes FT-Raman particularly useful for analyzing the skeletal vibrations of the benzene ring and the carbon-halogen bonds. The combination of both FT-IR and FT-Raman spectroscopy provides a more complete vibrational profile of this compound, aiding in its definitive identification and structural confirmation.

Mass Spectrometry

Mass spectrometry is an indispensable tool for the detailed molecular analysis of this compound, providing insights into its elemental composition and structural features.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₇H₃Br₂FO), the theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements.

Table 1: Isotopes Used for Exact Mass Calculation

| Element | Isotope | Exact Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Bromine | ⁷⁹Br | 78.918338 |

| Fluorine | ¹⁹F | 18.998403 |

| Oxygen | ¹⁶O | 15.994915 |

Based on these values, the theoretical monoisotopic mass of this compound can be precisely calculated. Experimental determination of this exact mass via HRMS, typically with an accuracy in the low parts-per-million (ppm) range, provides strong evidence for the compound's elemental formula and confirms its identity.

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a powerful technique used to investigate the fragmentation pathways of this compound. In an MS/MS experiment, the molecular ion of the compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the compound's structure and the relative strengths of its chemical bonds.

The fragmentation of this compound would likely proceed through several key pathways, including:

Loss of the formyl radical (•CHO): This would result in the formation of a dibromo-fluorophenyl cation.

Loss of a bromine atom (•Br): This would lead to a bromo-fluoro-benzoyl cation.

Cleavage of the carbon-bromine or carbon-fluorine bonds: These fragmentations would yield various smaller ions, further confirming the presence and positions of the halogen atoms.

By analyzing the m/z values of the resulting fragment ions, a detailed fragmentation map can be constructed, offering a high degree of confidence in the structural assignment of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide definitive information on its molecular geometry, including bond lengths, bond angles, and torsional angles.

This technique would reveal the planarity of the benzene ring, the orientation of the aldehyde group relative to the ring, and the precise spatial relationship between the bromine and fluorine substituents. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as halogen bonding and π-π stacking, which govern the solid-state architecture of the compound.

As of the latest available data, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases.

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, typically occurring at shorter wavelengths with high molar absorptivity, involve the excitation of electrons from the aromatic π system. The n → π* transitions, which are generally weaker and appear at longer wavelengths, involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. The positions and intensities of these absorption maxima are influenced by the electronic effects of the bromine and fluorine substituents on the benzaldehyde chromophore.

Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential techniques for assessing the purity of this compound and for separating it from isomers and impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), is a common method for analyzing benzaldehyde derivatives. The retention time of this compound would be influenced by its polarity and the specific chromatographic conditions (e.g., mobile phase composition, flow rate, and column temperature). A single, sharp peak in the chromatogram would indicate a high degree of purity.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. In a typical GC analysis, the compound is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. The use of a mass spectrometer as a detector (GC-MS) allows for the simultaneous separation and identification of the compound and any impurities. The retention time in the GC chromatogram is a key parameter for identification, while the peak area is proportional to the compound's concentration, enabling quantitative purity assessment.

Applications As a Chemical Building Block in Specialized Research Areas

Intermediate in the Synthesis of Complex Organic Architectures

There is no specific research available documenting the use of 3,4-Dibromo-5-fluorobenzaldehyde as an intermediate in the synthesis of complex organic architectures.

Ligand Precursor for Metal Catalysis (e.g., NHC ligands)

No published literature was found that describes the application of this compound as a precursor for N-heterocyclic carbene (NHC) ligands or other ligands for metal catalysis.

Components in Organic Electronics (e.g., semiconductors, charge transport materials)

There is no documented use of this compound in the synthesis of materials for organic electronics, such as semiconductors or charge transport materials.

Self-Assembly of Macromolecules and Nanostructures (Chemical Basis)

The chemical basis for the use of this compound in the self-assembly of macromolecules and nanostructures has not been described in the available scientific literature.

Reagents for Analytical Probes and Research Tools (e.g., NMR probes)

No information is available regarding the use of this compound as a reagent for creating analytical probes or other research tools.

Emerging Research Directions and Future Perspectives

Greener Pathways: The Quest for Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 3,4-Dibromo-5-fluorobenzaldehyde will undoubtedly be shaped by the principles of green chemistry, emphasizing the development of sustainable and atom-economical processes. Current synthetic approaches, while effective, may rely on harsh reagents and generate significant waste. Future research will likely focus on catalytic methods that minimize byproducts and energy consumption.

One promising avenue is the exploration of late-stage C-H functionalization. This strategy would involve the direct and selective introduction of bromo and fluoro groups onto a benzaldehyde (B42025) scaffold, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. Additionally, the use of greener brominating agents, such as those derived from bromide oxidation with environmentally benign oxidants like hydrogen peroxide, could replace traditional and more hazardous reagents.

Unlocking New Possibilities: Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of two bromine atoms and a fluorine atom on the benzaldehyde ring of this compound presents a fertile ground for discovering novel reactivity patterns. The distinct electronic properties of bromine and fluorine, coupled with the reactivity of the aldehyde group, can be exploited to achieve unprecedented chemical transformations.

Future research is expected to delve into the selective activation of the C-Br and C-F bonds. While C-Br bonds are generally more reactive in cross-coupling reactions, the presence of the strongly electron-withdrawing fluorine atom can modulate this reactivity, potentially enabling selective transformations at either halogen position under carefully controlled conditions. The development of new catalyst systems will be crucial for achieving high selectivity in these reactions.

Furthermore, the interplay between the halogens and the aldehyde functionality could lead to novel cyclization and multicomponent reactions. The aldehyde can act as a handle for derivatization or as a directing group to influence the reactivity of the halogenated ring, opening up pathways to complex molecular architectures that are currently inaccessible.

The Rise of Automation: Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives into flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. d-nb.infonih.govnih.gov